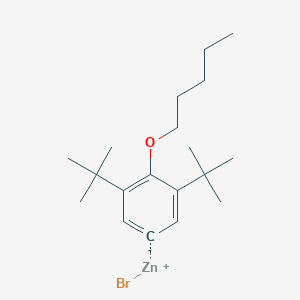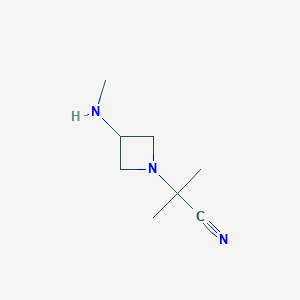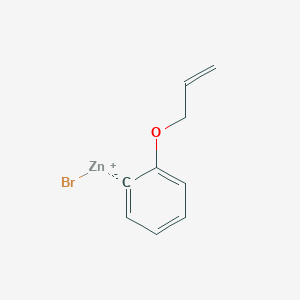
2-AllyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AllyloxyphenylZinc bromide is an organozinc compound with the molecular formula C(_9)H(_9)BrOZn. It is commonly used in organic synthesis as a reagent for various chemical transformations. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-AllyloxyphenylZinc bromide can be synthesized through the reaction of 2-allyloxybromobenzene with zinc in the presence of a suitable solvent like THF. The general reaction scheme is as follows:
2-Allyloxybromobenzene+Zn→2-AllyloxyphenylZinc bromide
The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The zinc metal is activated by treating it with a small amount of iodine or a similar activator to enhance its reactivity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature and atmosphere. The process includes:
Activation of Zinc: Zinc is activated using iodine or another activator.
Reaction Setup: The activated zinc is added to a solution of 2-allyloxybromobenzene in THF.
Reaction Conditions: The mixture is stirred under an inert atmosphere, typically nitrogen or argon, at a controlled temperature.
Purification: The resulting solution is filtered to remove any unreacted zinc and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-AllyloxyphenylZinc bromide undergoes several types of reactions, including:
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another nucleophile.
Coupling Reactions: It is commonly used in coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used under mild conditions.
Coupling Reactions: Palladium or nickel catalysts are often employed in coupling reactions, with conditions varying depending on the specific transformation.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.
Applications De Recherche Scientifique
2-AllyloxyphenylZinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for forming carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Medicinal Chemistry: Researchers use it to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can be used to modify biomolecules for studying biological processes.
Mécanisme D'action
The mechanism by which 2-AllyloxyphenylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or coupling reactions. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds by stabilizing negative charges on intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the allyloxy group, making it less versatile in certain reactions.
2-MethoxyphenylZinc bromide: Contains a methoxy group instead of an allyloxy group, which can influence its reactivity and the types of reactions it undergoes.
2-AllyloxyphenylZinc chloride: Similar but with a chloride instead of a bromide, which can affect its reactivity and solubility.
Uniqueness
2-AllyloxyphenylZinc bromide is unique due to the presence of the allyloxy group, which can participate in additional reactions, providing more versatility in synthetic applications. This makes it particularly valuable in complex organic synthesis where multiple functional groups are required.
Propriétés
Formule moléculaire |
C9H9BrOZn |
|---|---|
Poids moléculaire |
278.5 g/mol |
Nom IUPAC |
bromozinc(1+);prop-2-enoxybenzene |
InChI |
InChI=1S/C9H9O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h2-6H,1,8H2;1H;/q-1;;+2/p-1 |
Clé InChI |
PRSBDQWUOXROLL-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC1=CC=CC=[C-]1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14881353.png)

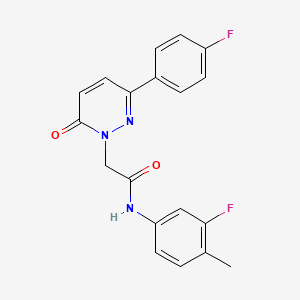
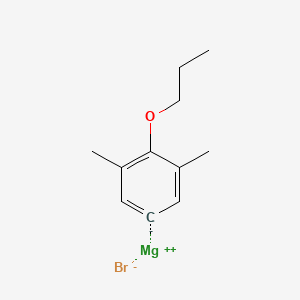
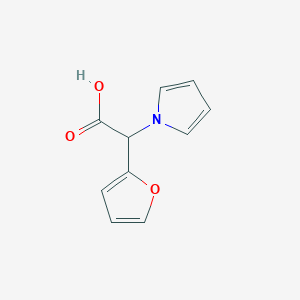
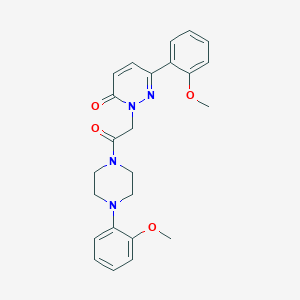
![4-[(Carboxymethyl)amino]butanoic acid HCl](/img/structure/B14881388.png)
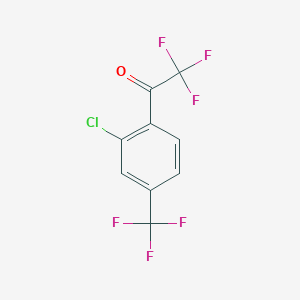
![N-(2-(1H-indol-3-yl)ethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14881419.png)
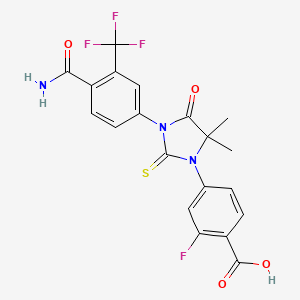
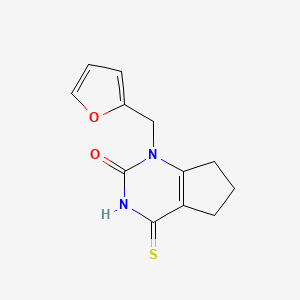
![N-((2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl)benzenesulfonamide](/img/structure/B14881443.png)
